1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine
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Overview
Description
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine can be achieved through several methods. One common method is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde . Another method includes the acid-catalyzed methylation of imidazole by methanol . These methods are widely used due to their efficiency and the high yield of the desired product.
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties. In medicine, it is explored for its potential therapeutic uses, including as an anti-inflammatory and antitumor agent. In industry, it is used as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine can be compared with other imidazole derivatives such as 2-methylimidazole, 1-methylimidazole, and 2-(1-methyl-1H-imidazol-5-yl)acetic acid. These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,9)4-7-5-10-6-11(7)3/h5-6H,4,9H2,1-3H3 |
InChI Key |
KAORALMLPSJWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CN1C)N |
Origin of Product |
United States |
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